Technical Guide: Chemical Properties and Applications of 11-Azidoundecanoic Acid
Technical Guide: Chemical Properties and Applications of 11-Azidoundecanoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 11-Azidoundecanoic acid, a heterobifunctional linker molecule widely utilized in bioconjugation, materials science, and drug development. It details the compound's chemical and physical properties, spectroscopic characteristics, and core reactivity. Furthermore, this guide presents detailed experimental protocols for its principal applications in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and carbodiimide-mediated amide bond formation, providing researchers with the foundational information required for its effective implementation.
Core Chemical and Physical Properties
11-Azidoundecanoic acid is a versatile chemical tool featuring a terminal azide (B81097) group and a carboxylic acid functionality, separated by a C11 alkyl chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The long alkyl chain imparts hydrophobicity to the linker.[1]
| Property | Value | Source(s) |
| CAS Number | 118162-45-1 | [1][2][3] |
| Molecular Formula | C₁₁H₂₁N₃O₂ | [2][3] |
| Molecular Weight | 227.30 g/mol | [2][3] |
| Monoisotopic Mass | 227.16337692 Da | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not available in literature | |
| Boiling Point | Data not available in literature | |
| Solubility | Soluble in DMSO, DMF, alcohols, acetonitrile | [4] |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended. | [2] |
| IUPAC Name | 11-azidoundecanoic acid | [3] |
| InChIKey | LXAVFOAOGZWQKT-UHFFFAOYSA-N | [3] |
| SMILES | C(CCCCCN=[N+]=[N-])CCCCC(=O)O | [3] |
Spectroscopic Profile
While specific spectra are dependent on the acquisition conditions, the following table summarizes the expected characteristic signals for 11-Azidoundecanoic acid based on its functional groups.
| Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | - Strong, sharp absorption band around 2100 cm⁻¹ (asymmetric N≡N stretch of the azide group).- Broad O-H stretch from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region.- Strong C=O stretch from the carboxylic acid, typically around 1700-1725 cm⁻¹.- C-H stretching bands just below 3000 cm⁻¹. |
| ¹H NMR Spectroscopy | - A triplet at ~3.2-3.4 ppm corresponding to the two protons on the carbon adjacent to the azide group (-CH₂-N₃).- A triplet at ~2.2-2.4 ppm for the two protons on the carbon alpha to the carboxylic acid (-CH₂-COOH).- A broad singlet for the carboxylic acid proton (-COOH), typically far downfield (>10 ppm), which may not be observed depending on the solvent.- A series of multiplets between ~1.2-1.7 ppm for the remaining methylene (B1212753) protons of the alkyl chain. |
| ¹³C NMR Spectroscopy | - A signal for the carboxylic carbon (-COOH) in the 175-185 ppm range.- A signal for the carbon attached to the azide group (-CH₂-N₃) around 51 ppm.- A signal for the carbon alpha to the carboxylic acid (-CH₂-COOH) around 34 ppm.- A series of signals for the other alkyl chain carbons between ~24-30 ppm. |
| Mass Spectrometry (MS) | - The molecular ion peak [M+H]⁺ at m/z ≈ 228.17.- A characteristic loss of N₂ (28 Da) from the parent ion is often observed for azido (B1232118) compounds. |
A Certificate of Analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the structure.[2]
Chemical Reactivity and Applications
The utility of 11-Azidoundecanoic acid stems from its two distinct reactive handles, which can be addressed using different chemistries.
-
Azide Group (-N₃): This group is primarily used in "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN to form a stable triazole linkage.[1] It can also be modified via Staudinger ligation.[1]
-
Carboxylic Acid Group (-COOH): This group is used for forming stable amide bonds with primary amines. The reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU), to form a highly reactive intermediate that is readily attacked by the amine.[5]
Figure 1. Reactivity pathways of 11-Azidoundecanoic acid's two functional groups.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the most common reactions involving 11-Azidoundecanoic acid. Researchers should optimize concentrations, solvents, and reaction times based on the specific properties of their substrates.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide group of 11-Azidoundecanoic acid to an alkyne-modified molecule (e.g., a protein, oligonucleotide, or surface). The reaction relies on an in-situ reduction of Cu(II) to the active Cu(I) catalyst.[6]
Materials:
-
Alkyne-modified substrate
-
11-Azidoundecanoic acid
-
Solvent (e.g., DMSO, DMF, water, or buffers like PBS)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20-100 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents. Prepare a stock solution (e.g., 100-200 mM).
-
Reducing Agent: Sodium Ascorbate (B8700270). A fresh stock solution (e.g., 100-300 mM in water) is critical for high efficiency.[6][7]
Procedure:
-
Dissolve the alkyne-modified substrate in the chosen reaction buffer or solvent.
-
Add the 11-Azidoundecanoic acid stock solution. A molar excess (typically 1.5 to 10 equivalents relative to the alkyne) is recommended.
-
Add the copper-stabilizing ligand (e.g., THPTA) to the reaction mixture. For a robust catalyst, pre-complex the CuSO₄ and ligand in a 1:2 molar ratio for several minutes before adding to the main reaction.[8]
-
Add the CuSO₄ stock solution. A typical final concentration is 0.5 mM, but this can be optimized.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to a final concentration of 2.5-5 mM, or 40 equivalents).[6][8]
-
Protect the reaction from light and incubate at room temperature. Reaction times can range from 30 minutes to overnight.
-
Upon completion, the conjugated product can be purified using methods appropriate for the substrate, such as size-exclusion chromatography, dialysis, or HPLC.[7][8]
Figure 2. General experimental workflow for a CuAAC "click" reaction.
General Protocol for Amide Coupling via EDC
This protocol details the activation of the carboxylic acid group of 11-Azidoundecanoic acid and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
Amine-containing substrate
-
11-Azidoundecanoic acid
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC·HCl).
-
(Optional but recommended) Additive: N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[9][10]
-
Base (if using hydrochloride salt of the amine or EDC): Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).
Procedure:
-
Dissolve 11-Azidoundecanoic acid (1 equivalent) in the anhydrous solvent.
-
If using, add NHS or HOBt (1.0-1.2 equivalents).
-
Add EDC (1.2-1.5 equivalents) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming a reactive O-acylisourea intermediate.[11][12]
-
In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in the anhydrous solvent. If the amine is a hydrochloride salt, add 2-3 equivalents of a non-nucleophilic base like DIPEA.
-
Add the amine solution to the activated acid mixture.
-
Allow the reaction to stir at room temperature for 2 hours to overnight. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is typically quenched with water or a mild aqueous acid. The product is then extracted using an appropriate organic solvent.
-
The crude product is purified via column chromatography or recrystallization. If water-soluble EDC is used, the urea (B33335) byproduct can be removed by aqueous washes.[10]
References
- 1. 11-Azido-undecanoic acid CAS#: 118162-45-1 [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 11-Azidoundecanoic acid | C11H21N3O2 | CID 454094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. 11-Azidoundecanoic acid, 118162-45-1 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. axispharm.com [axispharm.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
